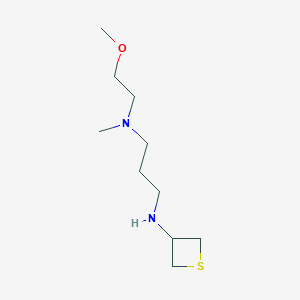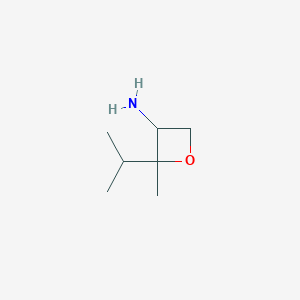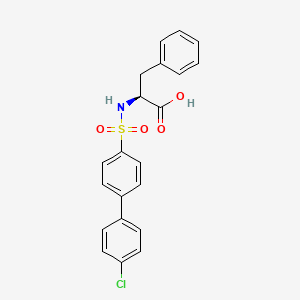
C21H18ClNO4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a phenylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps. One common approach starts with the chlorination of biphenyl to obtain 4-chlorobiphenyl. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated biphenyl with phenylalanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dechlorinated biphenyl derivatives. Substitution reactions can result in various substituted biphenyl compounds.
Applications De Recherche Scientifique
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-L-phenylalanine: A similar compound with a chloro substituent on the phenylalanine moiety.
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: A precursor in the synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine.
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to its combination of a biphenyl structure with a sulfonyl group and a phenylalanine moiety
Propriétés
Formule moléculaire |
C21H18ClNO4S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)/t20-/m0/s1 |
Clé InChI |
TXFOUFDGVNFIGH-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


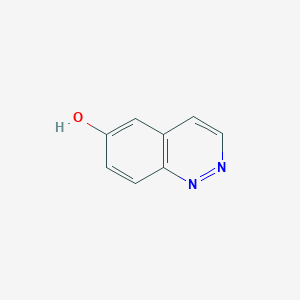
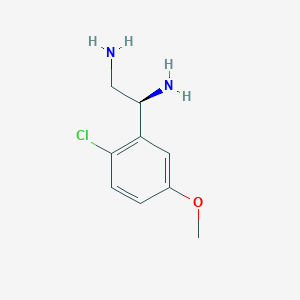
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)

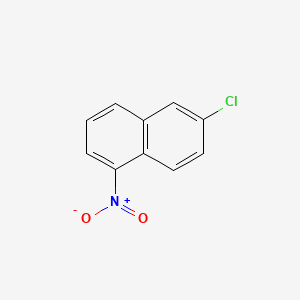
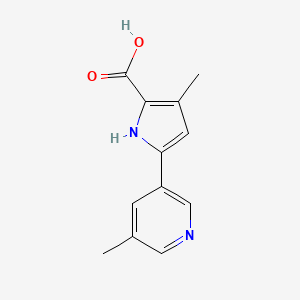

![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
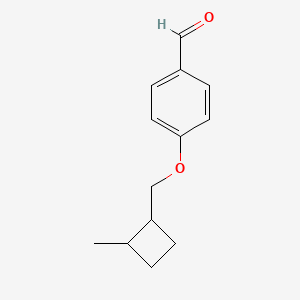
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
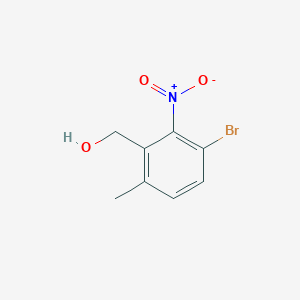
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
